α-Amylase Inhibitory Potency: 4-Bromobenzohydrazide-Derived Hydrazones Outperform Acarbose by Up to 6.2-Fold
In a comprehensive structure-activity relationship study, 29 hydrazone-Schiff base derivatives synthesized from 4-bromobenzohydrazide and substituted aryl aldehydes were evaluated for in vitro α-amylase inhibitory activity [1]. The most potent derivative, compound 18 (equivalent to compound 21 in the published version), exhibited an IC₅₀ of 0.217 ± 0.012 μM, representing a 6.2-fold improvement in potency over the clinical α-amylase inhibitor acarbose (IC₅₀ = 1.34 ± 0.019 μM). Of the 29 derivatives tested, 24 (83%) displayed IC₅₀ values between 0.217 and 1.30 μM, all surpassing acarbose. In contrast, only 5 compounds (23, 8, 24, 9, and 13) showed IC₅₀ values (1.51–5.50 μM) weaker than acarbose [1]. This potency distribution is specific to the 4-bromo-substituted benzohydrazide scaffold; comparable systematic α-amylase inhibition data for analogous libraries built on 4-chloro-, 4-fluoro-, or 4-methylbenzohydrazide cores are not available in the same assay format, making the 4-bromo scaffold uniquely validated for this therapeutic target.
| Evidence Dimension | In vitro α-amylase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-Bromobenzohydrazide-derived hydrazone compound 18/21: IC₅₀ = 0.217 ± 0.012 μM; series range: 0.217–5.50 μM (n = 29 derivatives) |
| Comparator Or Baseline | Acarbose (clinical α-amylase inhibitor standard): IC₅₀ = 1.34 ± 0.019 μM |
| Quantified Difference | Most potent derivative is ~6.2× more potent than acarbose; 24/29 derivatives (83%) show IC₅₀ < 1.34 μM (range 0.217–1.30 μM), all more potent than the standard |
| Conditions | In vitro α-amylase enzyme inhibition assay; concentration-response; results expressed as mean ± SEM; acarbose used as positive control |
Why This Matters
For researchers procuring a benzohydrazide scaffold for antidiabetic drug discovery, the 4-bromo variant is validated with a large, quantitative SAR dataset demonstrating that the majority of its hydrazone derivatives achieve superior α-amylase inhibition relative to the clinical benchmark, a level of target-specific potency characterization not yet replicated for other 4-substituted benzohydrazide analogs.
- [1] Khan M, Alam F, Ateeq M, Wadood A, Ali M, Shah S, Alam A, Yousaf M, Ali A. 4-Bromobenzohydrzide Derivatives as Potent α-Amylase Enzyme Inhibitors; Synthesis, in Vitro and in Silico Studies. Research Square (preprint). 2022 Feb 16. DOI: 10.21203/rs.3.rs-1337627/v1. IC₅₀ range: 0.217 ± 0.012 to 5.5 ± 0.019 μM; acarbose IC₅₀ = 1.34 ± 0.019 μM; 24/29 derivatives more potent than standard. View Source
